N'~1~,N'~3~-di(propan-2-ylidene)propanedihydrazide
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Overview
Description
N’~1~,N’~3~-di(propan-2-ylidene)propanedihydrazide is an organic compound characterized by its unique structure, which includes two propan-2-ylidene groups attached to a propanedihydrazide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~,N’~3~-di(propan-2-ylidene)propanedihydrazide typically involves the reaction of propanedihydrazide with acetone under basic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes further condensation to yield the final product. The reaction conditions, such as temperature and pH, can significantly influence the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of N’~1~,N’~3~-di(propan-2-ylidene)propanedihydrazide may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N’~1~,N’~3~-di(propan-2-ylidene)propanedihydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazide groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
N’~1~,N’~3~-di(propan-2-ylidene)propanedihydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: It may be explored for its potential therapeutic properties, including its role as an antioxidant or anticancer agent.
Industry: The compound can be used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which N’~1~,N’~3~-di(propan-2-ylidene)propanedihydrazide exerts its effects involves its interaction with molecular targets such as enzymes or proteins. The compound can form stable complexes with these targets, thereby inhibiting their activity or altering their function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
N’~1~,N’~3~-dimethyl-N’~1~,N’~3~-bis(phenylcarbonothioyl)propanedihydrazide: Known for its ability to increase reactive oxygen species and selectively kill cisplatin-resistant cells.
N-phenyl-2-(propan-2-ylidene)hydrazine-1-carbothioamide: Characterized by its monoclinic crystal structure and formation of Schiff base.
Uniqueness
N’~1~,N’~3~-di(propan-2-ylidene)propanedihydrazide is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and form stable complexes with various molecular targets. This versatility makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
3815-87-0 |
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Molecular Formula |
C9H16N4O2 |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
N,N'-bis(propan-2-ylideneamino)propanediamide |
InChI |
InChI=1S/C9H16N4O2/c1-6(2)10-12-8(14)5-9(15)13-11-7(3)4/h5H2,1-4H3,(H,12,14)(H,13,15) |
InChI Key |
KJMYPGUTMKXBQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC(=O)CC(=O)NN=C(C)C)C |
Origin of Product |
United States |
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